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molecular formula C11H20O3 B8382494 Hexyl levulinate CAS No. 24431-34-3

Hexyl levulinate

Cat. No. B8382494
M. Wt: 200.27 g/mol
InChI Key: HBBVKEXMLPMFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153996B2

Procedure details

A 5 cc autoclave is charged with 2 cc of an aqueous solution containing 2 mmoles of levulinic acid and 0.2 mmoles of formic acid. 3 wt. % toluene sulfonic acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-hexene and heated to 100° C. for 2 hours while maintaining a constant pressure of 1-hexene. After cooling, the organic phase is separated. A mixture of hexyl formate and hexyl levulinate is formed as product.
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
0.2 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].C(O)=O.[C:12]1(C)[C:13](S(O)(=O)=O)=[CH:14][CH:15]=[CH:16][CH:17]=1.C=CCCCC>>[C:1]([O:8][CH2:14][CH2:13][CH2:12][CH2:17][CH2:16][CH3:15])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5]

Inputs

Step One
Name
aqueous solution
Quantity
2 mL
Type
reactant
Smiles
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Name
Quantity
0.2 mmol
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
ADDITION
Type
ADDITION
Details
A mixture of hexyl formate

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)C)(=O)OCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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